N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
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Overview
Description
N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide is a complex organic compound that features a benzamide core with a thiazolidine ring and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethyl halide.
Formation of the Benzamide Core: The final step involves the acylation of the thiazolidine derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide
- N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-ethylbenzamide
- N-(cyanomethyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-propylbenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazolidine ring and the cyanomethyl group makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-15(8-6-14)13(17)11-4-2-5-12(10-11)16-7-3-9-20(16,18)19/h2,4-5,10H,3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCDATYRYDNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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